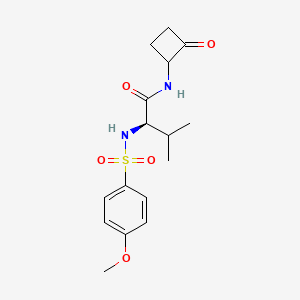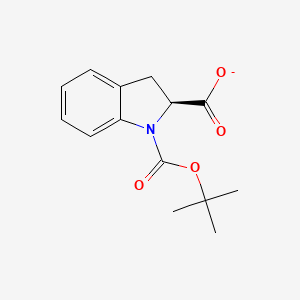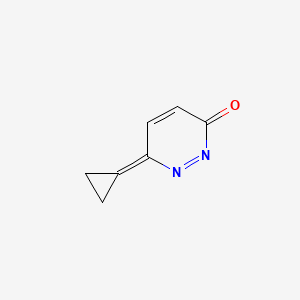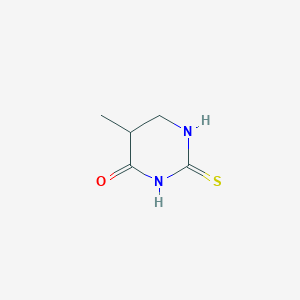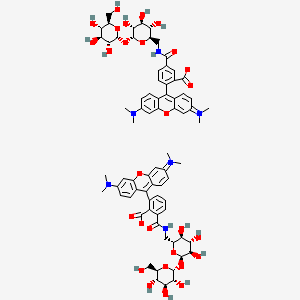
6 TMR Tre
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6 TMR Tre is a fluorescent trehalose conjugate used for imaging bacterial cell envelopes. It selectively labels mycobacterial trehalose monomycolate, allowing real-time visualization of peptidoglycan and monomycolate dynamics at the single-cell level. This compound is suitable for use with confocal and super-resolution microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6 TMR Tre involves the conjugation of a fluorescent dye to trehalose. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents and reagents to achieve the desired conjugation .
Industrial Production Methods: Industrial production of this compound likely follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6 TMR Tre primarily undergoes substitution reactions during its synthesis. The fluorescent dye is attached to the trehalose molecule through a series of chemical reactions that involve the substitution of functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various coupling agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product of these reactions is the fluorescent trehalose conjugate, this compound. This compound is characterized by its ability to selectively label mycobacterial trehalose monomycolate, making it useful for imaging applications .
Aplicaciones Científicas De Investigación
6 TMR Tre has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for imaging bacterial cell envelopes, allowing researchers to study the dynamics of peptidoglycan and monomycolate at the single-cell level. This compound is also used in the development of new antibiotics and in the study of bacterial cell wall synthesis .
Mecanismo De Acción
6 TMR Tre exerts its effects by selectively labeling mycobacterial trehalose monomycolate. This allows for the real-time visualization of peptidoglycan and monomycolate dynamics. The molecular targets of this compound are the trehalose monomycolate molecules in the bacterial cell envelope. The pathways involved include the incorporation of the fluorescent trehalose conjugate into the cell envelope, allowing for visualization under microscopy .
Comparación Con Compuestos Similares
Similar Compounds:
- 6-TAMRA-Trehalose
- Fluorescent trehalose analogs
Uniqueness: 6 TMR Tre is unique in its ability to selectively label mycobacterial trehalose monomycolate, allowing for real-time visualization of bacterial cell envelope dynamics. This makes it particularly useful for studying the cell wall synthesis and dynamics of mycobacteria .
Propiedades
Fórmula molecular |
C74H86N6O28 |
|---|---|
Peso molecular |
1507.5 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/2C37H43N3O14/c1-39(2)17-6-9-20-23(12-17)51-24-13-18(40(3)4)7-10-21(24)27(20)19-8-5-16(11-22(19)35(49)50)34(48)38-14-25-28(42)30(44)32(46)36(52-25)54-37-33(47)31(45)29(43)26(15-41)53-37;1-39(2)16-8-10-18-22(12-16)51-23-13-17(40(3)4)9-11-19(23)26(18)20-6-5-7-21(27(20)35(49)50)34(48)38-14-24-28(42)30(44)32(46)36(52-24)54-37-33(47)31(45)29(43)25(15-41)53-37/h5-13,25-26,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50);5-13,24-25,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50)/t25-,26-,28-,29-,30+,31+,32-,33-,36-,37-;24-,25-,28-,29-,30+,31+,32-,33-,36-,37-/m11/s1 |
Clave InChI |
SKXYIOOIDRRKIE-IEEFRXRDSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

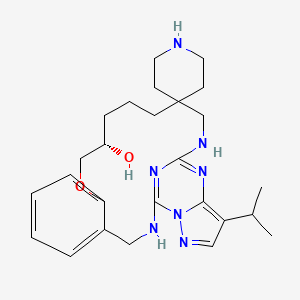
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
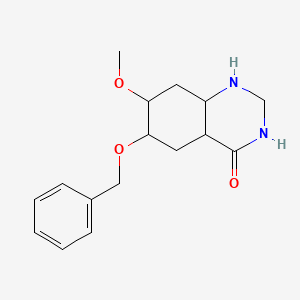
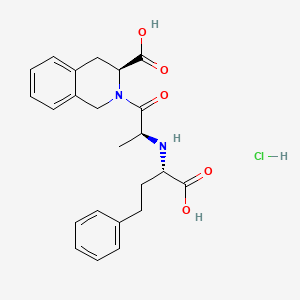
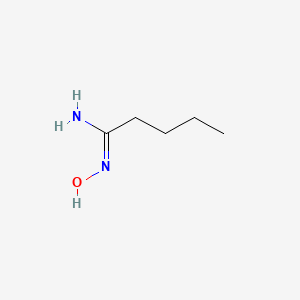
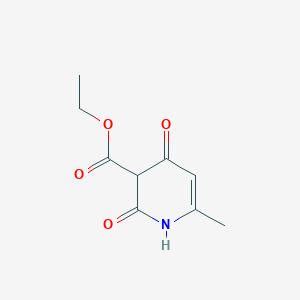
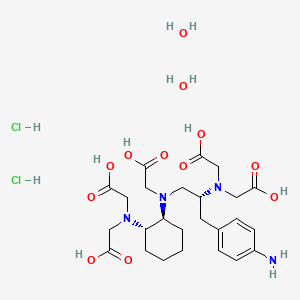
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
